molecular formula C8H7BrClFO B1350801 6-Chloro-2-fluoro-3-methoxybenzyl bromide CAS No. 886499-73-6

6-Chloro-2-fluoro-3-methoxybenzyl bromide

Cat. No. B1350801
CAS RN: 886499-73-6
M. Wt: 253.49 g/mol
InChI Key: GXFGAQZYZUIINO-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxybenzyl bromide is an organic compound belonging to the class of benzyl halides. It is a colorless liquid with a molecular weight of 277.9 g/mol and a boiling point of 175°C. It is a synthetic compound and is used in the synthesis of various organic compounds. It is also used as an intermediate in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis of Radiotracers for PET Imaging

The synthesis of fluorinated analogues, such as 6-[¹⁸F]fluoro-PBR28, which is used for imaging the TSPO 18 kDa with PET, involves 6-Chloro-2-fluoro-3-methoxybenzyl bromide as a precursor. This compound has shown potential in neuroinflammation imaging in a rat model, demonstrating the applicability of this chemical in developing diagnostic tools for neurodegenerative diseases (Damont et al., 2011).

Asymmetric Synthesis of Fluorinated α-Amino Acids

Research has been conducted on synthesizing intermediates like 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide I and 2-[18F]fluoro-4-methoxybenzyl bromide Ia for the asymmetric synthesis of fluorinated α-amino acids. These compounds are utilized in positron emission tomography (PET) to study brain disorders, highlighting the role of 6-Chloro-2-fluoro-3-methoxybenzyl bromide in producing radiopharmaceuticals (Zaitsev et al., 2002).

Development of Novel Protecting Groups

In the synthesis of oligoribonucleotides, the 4-methoxybenzyl group has been employed as a new protecting group for the 2′-hydroxyl group of adenosine, showcasing the versatility of methoxybenzyl derivatives in nucleic acid chemistry (Takaku & Kamaike, 1982).

Antimycobacterial Agents

Compounds derived from 6-(2-furyl)-9-(p-methoxybenzyl)purines have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. This research underscores the potential of 6-Chloro-2-fluoro-3-methoxybenzyl bromide derivatives in developing treatments for tuberculosis (Braendvang & Gundersen, 2007).

Cytotoxic Activity Studies

Isatin derivatives, including those modified with 4-methoxybenzyl groups, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. This line of research highlights the importance of methoxybenzyl derivatives in discovering new anticancer agents (Reddy et al., 2013).

properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFGAQZYZUIINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396834
Record name 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methoxybenzyl bromide

CAS RN

886499-73-6
Record name 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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